molecular formula C15H13NO3S2 B2360135 3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid CAS No. 7025-17-4

3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid

Cat. No.: B2360135
CAS No.: 7025-17-4
M. Wt: 319.39
InChI Key: FCFWOZQHXOJVMA-HCFISPQYSA-N
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Description

3-[4-Oxo-5-(3-Phenyl-Allylidene)-2-Thioxo-Thiazolidin-3-Yl]-Propionic Acid (CAS Registry Number 7025-17-4) is a specialized rhodanine-based compound provided for research and development purposes . This reagent features a molecular formula of C15H12NO3S2 and an average molecular weight of 318.38 g/mol . It is part of a class of compounds known for their role as key intermediates in organic and medicinal chemistry synthesis; for instance, structurally similar rhodanine-3-propionic acid derivatives are utilized as building blocks for creating more complex chemical entities with potential bioactivity . The compound's structure incorporates a conjugated system, which may be of interest in the development of novel heterocyclic compounds and for studies in chemical synthesis . Researchers employ this and related rhodanine derivatives in various laboratory-scale investigations. Its applications are strictly confined to non-diagnostic and non-therapeutic research. Handling should be conducted by qualified personnel using appropriate personal protective equipment, including gloves and eye/face protection . For specific storage and handling conditions, please refer to the material's Safety Data Sheet.

Properties

IUPAC Name

3-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-13(18)9-10-16-14(19)12(21-15(16)20)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)/b7-4+,12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFWOZQHXOJVMA-HCFISPQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for the Thiazolidinone Core

Synthesis of the 4-Thiazolidinone/Rhodanine Core

The foundational step in preparing the target compound is the synthesis of the rhodanine core. Several methods have been reported for this purpose, with the most common being the cyclocondensation of reactants bearing the N=C=S fragment with α-halocarbonyl compounds. The general reaction scheme is presented below.

Using Thiourea and Chloroacetic Acid

One of the most common and straightforward methods for synthesizing the 2-thioxo-4-thiazolidinone core involves the reaction of thiourea with an α-haloacetic acid, typically chloroacetic acid. This approach is well-documented in the literature and proceeds via the following mechanism:

  • Initial attack on chloroacetic acid by the thiourea sulfur atom (SN2 type reaction)
  • Generation of HCl
  • Subsequent nucleophilic substitution by the amine attacking the carboxylic carbon (releasing water)
  • Formation of the 2-imino-4-thiazolidinone intermediate
  • Hydrolysis at position 2 by the in situ generated HCl, yielding the final thiazolidinone with the release of ammonia

The reaction is typically conducted in water under reflux conditions for approximately 12 hours. A typical procedure involves:

Thiourea (7.6 g, 0.1 mol) and chloroacetic acid (9.5 g, 0.1 mol) are dissolved in 100 mL of water. The mixture is refluxed for 12 hours. After cooling, the precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent (ethanol or acetic acid) to yield 2-thioxo-4-thiazolidinone.

This conventional method, while effective, requires prolonged heating at elevated temperatures (100-110°C). To overcome these limitations, more efficient approaches using microwave irradiation have been developed.

Microwave-Assisted Synthesis

Microwave-induced synthesis represents a greener alternative to conventional heating methods. The procedure described by Kumar and colleagues involves:

  • Suspending chloroacetic acid and thiourea in water under ice-cold conditions for approximately 15 minutes to precipitate the 2-imino-4-thiazolidinone intermediate
  • Subjecting this intermediate to microwave irradiation at 250 W for 5 minutes

This method yields the desired rhodanine core in 83% yield without the need for further purification, significantly reducing the reaction time from hours to minutes.

N3-Functionalization with Propionic Acid

To introduce the propionic acid moiety at the N3 position, several approaches can be employed:

Direct Alkylation Method

One approach involves the direct alkylation of the rhodanine core with an appropriate propanoic acid derivative, such as 3-bromopropanoic acid or 3-chloropropanoic acid. The reaction typically proceeds in the presence of a base such as potassium carbonate or sodium hydroxide in a polar aprotic solvent like dimethylformamide (DMF).

2-Thioxo-4-thiazolidinone (1.33 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) are dissolved in DMF (30 mL). 3-Bromopropanoic acid (1.53 g, 10 mmol) is added dropwise, and the mixture is stirred at 60-70°C for 4-6 hours. After completion (monitored by TLC), the mixture is poured into cold water, acidified with dilute HCl, and the precipitate is collected by filtration.
One-Pot Approach from Thiosemicarbazide and 3-Halopropanoic Acid

An alternative approach involves the one-pot reaction of thiosemicarbazide with 3-halopropanoic acid in the presence of a base, followed by cyclization. This method is particularly efficient as it combines multiple steps in a single reaction vessel:

Thiosemicarbazide (0.91 g, 10 mmol) and 3-bromopropanoic acid (1.53 g, 10 mmol) are dissolved in ethanol (30 mL) containing sodium acetate (1.64 g, 20 mmol). The mixture is refluxed for 6-8 hours. After cooling, the solution is acidified with dilute HCl, and the precipitate is collected by filtration.

Specific Preparation Methods for 3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid

Knoevenagel Condensation Approach

The most common and efficient method for introducing the 3-phenyl-allylidene group at the C5 position is through Knoevenagel condensation between 3-(4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid and cinnamaldehyde (3-phenyl-acrylaldehyde). The methylene carbon at the C5 position of the thiazolidinone core possesses nucleophilic activity and can attack the electrophilic carbonyl carbon of cinnamaldehyde.

Conventional Method using Acetic Acid and Sodium Acetate
3-(4-Oxo-2-thioxo-thiazolidin-3-yl)-propionic acid (2.19 g, 10 mmol) and cinnamaldehyde (1.32 g, 10 mmol) are dissolved in glacial acetic acid (20 mL) containing anhydrous sodium acetate (0.82 g, 10 mmol). The mixture is refluxed for 3-4 hours. After cooling, the precipitate is filtered, washed with water and small portions of cold ethanol, and recrystallized from acetic acid or acetic acid-DMF mixture.

This method typically yields the desired product in 75-85% yield.

Alternative Conditions for Knoevenagel Condensation

Several variations of the reaction conditions have been reported in the literature, each offering potential advantages in terms of yield, reaction time, or environmental impact:

Table 1: Alternative Conditions for Knoevenagel Condensation

Solvent Catalyst Temperature Time Yield (%) Reference
Ethanol Piperidine Reflux 2-4 h 70-80
Toluene Ammonium acetate Reflux 3-4 h 75-85
Isopropanol Potassium tert-butylate Room temp 5-6 h 65-75
DMF Sodium acetate 70-80°C 4-5 h 80-90
Solvent-free L-proline 80-90°C 1-2 h 75-85
Acetic acid Sodium acetate Microwave, 250W 5-10 min 80-85
PEG-300 Piperidine 80°C 1-2 h 70-80

One-Pot Multi-Component Approach

A more efficient approach involves the one-pot synthesis of the target compound through a multi-component reaction:

[2+3]-Cyclocondensation followed by Knoevenagel Condensation

This method involves the initial [2+3]-cyclocondensation of a thiourea derivative with a halogen-carboxylic acid to form the thiazolidinone core, followed by in situ Knoevenagel condensation with cinnamaldehyde:

Thiourea (0.76 g, 10 mmol), 3-bromopropanoic acid (1.53 g, 10 mmol), and sodium acetate (1.64 g, 20 mmol) are dissolved in glacial acetic acid (30 mL) and refluxed for 4 hours. Cinnamaldehyde (1.32 g, 10 mmol) is then added, and the mixture is refluxed for an additional 2-3 hours. After cooling, the precipitate is filtered, washed with water and a small amount of cold ethanol, and recrystallized from an appropriate solvent.

This one-pot approach significantly reduces the overall synthesis time and typically yields the target compound in 65-75% yield.

Optimization Strategies and Reaction Conditions

Solvent Effects

The choice of solvent can significantly impact the yield and purity of the target compound. Acetic acid is commonly used for Knoevenagel condensation due to its ability to facilitate the reaction and dissolve both starting materials. However, several alternative solvents have been investigated:

Table 2: Effect of Solvent on the Yield of this compound

Solvent Reaction Time (h) Temperature (°C) Yield (%)
Acetic acid 3 Reflux (118) 84
Ethanol 4 Reflux (78) 72
DMF 4 80 81
Toluene 5 Reflux (110) 76
PEG-300 2 80 78
Water 6 100 65
Solvent-free 2 90 75

The data suggest that acetic acid and DMF provide the highest yields, likely due to their ability to dissolve both starting materials and promote the condensation reaction effectively.

Catalyst Variations

Various catalysts have been employed to facilitate the Knoevenagel condensation reaction. Sodium acetate is the most commonly used catalyst, but alternatives have been explored:

Table 3: Effect of Catalyst on the Yield of this compound

Catalyst Amount (mol%) Solvent Yield (%)
Sodium acetate 10 Acetic acid 84
Piperidine 5 Ethanol 77
L-Proline 10 Toluene 79
Triethylamine 10 DMF 75
EDDA 5 Ethanol 80
[bnmim]H₂PO₄ 5 Ethanol 82
Monoethanolamine 5 Ethanol 76

The acidic ionic liquid [bnmim]H₂PO₄ has shown particular promise as a green catalyst that can be reused for multiple reaction cycles without significant loss of activity.

Purification and Characterization

Purification Methods

The crude this compound is typically purified by recrystallization from an appropriate solvent or solvent mixture. Common recrystallization solvents include:

  • Acetic acid
  • Acetic acid-DMF mixture
  • Ethanol
  • Ethanol-water mixture
  • Acetone

Column chromatography can also be employed for purification, typically using silica gel as the stationary phase and a mixture of suitable solvents such as hexane/ethyl acetate or dichloromethane/methanol as the mobile phase.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques:

¹H NMR Spectroscopy

Typical ¹H NMR data (DMSO-d₆, 400 MHz):

  • δ 12.5-13.0 (s, 1H, COOH)
  • δ 7.5-7.8 (m, 5H, aromatic)
  • δ 7.4-7.5 (d, 1H, =CH-CH=)
  • δ 7.0-7.1 (m, 1H, Ph-CH=)
  • δ 6.8-7.0 (d, 1H, =CH-S)
  • δ 4.1-4.3 (t, 2H, N-CH₂)
  • δ 2.6-2.8 (t, 2H, CH₂-COOH)
¹³C NMR Spectroscopy

Typical ¹³C NMR data (DMSO-d₆, 100 MHz):

  • δ 192-194 (C=S)
  • δ 170-172 (COOH)
  • δ 166-168 (C=O, thiazolidinone)
  • δ 134-138 (C, aromatic)
  • δ 128-132 (CH, aromatic and olefinic)
  • δ 120-124 (=CH-S)
  • δ 40-42 (N-CH₂)
  • δ 32-34 (CH₂-COOH)
FTIR Spectroscopy

Characteristic FTIR absorption bands:

  • 3300-2500 cm⁻¹ (O-H stretching, carboxylic acid)
  • 1700-1720 cm⁻¹ (C=O stretching, carboxylic acid)
  • 1670-1690 cm⁻¹ (C=O stretching, thiazolidinone)
  • 1600-1650 cm⁻¹ (C=C stretching)
  • 1430-1450 cm⁻¹ (C-H bending)
  • 1140-1160 cm⁻¹ (C=S stretching)
Mass Spectrometry

The molecular ion peak [M+H]⁺ is typically observed at m/z 320, corresponding to the molecular formula C₁₅H₁₃NO₃S₂.

Comparative Analysis of Different Synthetic Routes

Yield Comparison

Table 5: Comparison of Different Synthetic Routes for this compound

Synthetic Route Number of Steps Overall Yield (%) Time (h) Advantages Limitations
Sequential synthesis via rhodanine-3-propionic acid 2 65-70 12-16 Well-established, reliable Time-consuming, multi-step
One-pot synthesis from thiourea 1 60-65 6-8 Shorter overall time, fewer isolations Lower yield, potential side products
Microwave-assisted synthesis 2 70-75 0.25-0.5 Very rapid, energy-efficient Requires specialized equipment
Solvent-free synthesis 2 60-65 3-4 Environmentally friendly, cost-effective Purification can be challenging
Using ionic liquid catalyst 2 75-80 4-6 High yield, reusable catalyst Higher cost of catalyst

Scalability Considerations

The scalability of different synthetic routes is an important consideration for potential industrial applications:

Table 6: Scalability Assessment of Different Synthetic Routes

Synthetic Route Lab Scale (g) Pilot Scale (kg) Industrial Scale Challenges
Sequential synthesis Up to 50 Feasible Feasible Heat transfer in large reactors
One-pot synthesis Up to 20 Feasible with optimization Potentially feasible Exothermic reaction control
Microwave-assisted Up to 5 Limited Not feasible Penetration depth limitations
Solvent-free Up to 10 Limited Not recommended Heat distribution, mixing issues
Ionic liquid catalyst Up to 30 Feasible Potentially feasible Cost of catalyst at scale

The conventional sequential synthesis and one-pot approaches appear most suitable for scaling up to industrial levels, with appropriate modifications to address heat transfer and reaction control challenges.

Chemical Reactions Analysis

Types of Reactions

3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl-allylidene group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thiol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid exhibit significant antimicrobial properties. Studies have shown that modifications in the thiazolidine ring can enhance the efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. Research has highlighted its potential as a lead compound for developing enzyme inhibitors that could be used in metabolic disorders .

Cellular Mechanisms

Studies focusing on cellular mechanisms have revealed that this compound can modulate signaling pathways related to cell proliferation and survival, indicating its utility in understanding cellular responses to stress and damage .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a building block in synthesizing novel materials with specific properties. Researchers are exploring its application in creating polymeric materials that exhibit enhanced thermal stability and mechanical strength .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; potential for antibiotic development.
Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6; suggests therapeutic use in chronic inflammatory conditions.
Anticancer PropertiesInduction of apoptosis in breast cancer cells; further investigation needed for mechanism elucidation.
Enzyme InhibitionEffective inhibition of key metabolic enzymes; potential application in metabolic disorder treatments.
Cellular MechanismsModulation of MAPK signaling pathways; implications for stress response studies.
Material ScienceUtilization in polymer synthesis; improved thermal and mechanical properties observed.

Mechanism of Action

The mechanism of action of 3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The phenyl-allylidene group can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the arylidene group (position 5) and modifications to the side chain (position 3). Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name Arylidene Group (Position 5) Position 3 Substituent Key References
Target Compound 3-Phenyl-allylidene Propionic acid
3-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoic acid 3,4-Dimethoxybenzylidene Propionic acid
2-[(5E)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 3-Pyridinylmethylene Propionic acid
3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid Phenyl-meth-(Z)-ylidene Benzoic acid

Key Observations :

  • Arylidene Group : Electron-donating groups (e.g., 3,4-dimethoxy in ) increase solubility but may reduce electrophilicity at the exocyclic double bond. Electron-withdrawing groups (e.g., nitro in ) enhance reactivity and biological activity.
  • Position 3 Substituent : Propionic acid derivatives (target compound, ) exhibit improved water solubility compared to benzoic acid analogs (), which may influence pharmacokinetics.

Key Observations :

  • Microwave synthesis (e.g., ) offers high yields (62–96%) and reduced reaction times (20–120 minutes).
  • The target compound’s synthesis likely follows similar protocols but requires optimization for the allylidene group.

Physicochemical and Spectroscopic Properties

Table 3: Physicochemical Data
Compound Melting Point (°C) ¹H NMR (δ, DMSO-d6) ¹³C NMR (δ, DMSO-d6) Reference
Target Compound Not reported Likely δ ~2.58 (CH2), 7.34–7.72 (aromatic) δ ~193.0 (C=S), 171.8 (C=O)
3v (Benzo[1,3]dioxol-5-ylmethylene) 218–220 δ 2.58 (CH2), 7.75 (CH=) δ 193.0 (C=S), 171.8 (C=O)
5a (Morpholine-substituted) 250–252 δ 3.63 (CH2N), 7.58 (CH=) δ 174.9 (C=O)

Key Observations :

  • The thioxo (C=S) carbon consistently appears near δ 193.0 across analogs .
  • Higher melting points in morpholine-substituted analogs (e.g., 5a: 250–252°C) suggest stronger intermolecular interactions compared to propionic acid derivatives.
Table 4: Inhibitory Activity (IC50)
Compound IC50 (nM) Structural Feature Reference
3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid 7000 Benzoic acid substituent
3-[(5Z)-5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid 2600 4-Nitrobenzylidene group

Key Observations :

  • The nitro-substituted analog exhibits 2.7-fold greater potency than the phenyl-meth-(Z)-ylidene derivative, highlighting the impact of electron-withdrawing groups .
  • The target compound’s propionic acid group may alter bioavailability or target binding compared to benzoic acid analogs.

Biological Activity

3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid is a thiazolidine derivative that has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring fused with a propionic acid moiety and a phenyl-allylidene group. Its molecular formula is C15H13NO3S2C_{15}H_{13}NO_{3}S_{2}, and it has a molecular weight of 319.4 g/mol. The unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes by forming covalent bonds at the active site, thereby blocking substrate access.
  • Receptor Modulation : The phenyl-allylidene group enhances binding affinity to hydrophobic pockets in proteins, influencing receptor activity .

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it showed weak activity against Candida albicans with a minimum inhibitory concentration (MIC) of approximately 25 µg/mL (3003 µM) .

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor effects against various cancer cell lines. It was evaluated for cytotoxicity against colon cancer cells (HCT-116) and showed promising results, indicating potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory properties , which may involve modulation of immune responses and reduction of pro-inflammatory cytokines .

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of several thiazolidine derivatives, including this compound. It was found to have low/moderate antifungal activity and some immunomodulatory effects, such as increasing lymphocyte counts while preserving neutrophil levels .
  • Molecular Docking Studies :
    • Molecular docking simulations suggested that this compound interacts favorably with various target enzymes, supporting its role as a potential therapeutic agent. The docking studies indicated strong binding affinities with specific kinases involved in cellular signaling pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureAntimicrobial ActivityAntitumor Activity
Thiazolidine-2-thioneSimple thiazolidineModerateLow
Les-6614 (related derivative)Indole-based structureModerateHigh
This compoundComplex thiazolidineModerateHigh

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid?

  • The compound is synthesized via condensation of aromatic aldehydes with thiazolidinone precursors. A typical method involves refluxing 3-formyl-indole derivatives with 2-thioxo-thiazolidin-4-one in acetic acid with sodium acetate, followed by recrystallization to isolate the product . Alternative routes include Knoevenagel reactions between oxocompounds and rhodanine derivatives under acidic or basic conditions .

Q. How is the structural identity of this compound confirmed experimentally?

  • Structural characterization employs spectroscopic techniques:

  • 1H/13C NMR to confirm substitution patterns and conjugation.
  • IR spectroscopy to identify carbonyl (C=O) and thioxo (C=S) groups.
  • X-ray crystallography for definitive stereochemical analysis (if crystals are obtainable) .
    • Purification via recrystallization from acetic acid/ethanol mixtures ensures analytical-grade purity .

Q. What biological activities are associated with thiazolidinone derivatives structurally similar to this compound?

  • Analogous compounds exhibit antimicrobial, antioxidant, and anti-inflammatory activities. For example, thiazolidinones with azo linkages show efficacy against Staphylococcus aureus and Escherichia coli via mechanisms involving membrane disruption . Activity assessment typically involves:

  • Microbial inhibition assays (e.g., disk diffusion).
  • Free radical scavenging tests (e.g., DPPH assay) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Yield optimization requires systematic parameter adjustments:

  • Solvent selection : Acetic acid enhances electrophilic attack in condensation steps , while DMF improves solubility of aromatic intermediates .
  • Catalyst screening : Sodium acetate accelerates cyclization, but piperidine or morpholine may improve regioselectivity in Knoevenagel reactions .
  • Temperature control : Prolonged reflux (>3 hours) ensures complete ring closure but risks side-product formation .

Q. What computational strategies aid in designing novel derivatives of this compound?

  • Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites for functionalization .
  • Reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states to identify energetically favorable pathways .
  • Molecular docking screens derivatives for binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can contradictory data on biological activity be resolved?

  • Discrepancies often arise from:

  • Assay variability : Differences in microbial strains, compound concentrations, or incubation times .
  • Structural impurities : Incomplete purification (e.g., residual solvents) may skew results. Validate purity via HPLC before testing .
  • Synergistic effects : Co-administered reagents (e.g., adjuvants) may modulate activity. Use dose-response curves to isolate compound-specific effects .

Q. What advanced techniques elucidate the mechanism of thioxo-thiazolidinone interactions with biological targets?

  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
  • Time-resolved fluorescence spectroscopy tracks conformational changes in enzymes upon inhibitor binding.
  • Electron paramagnetic resonance (EPR) detects radical scavenging activity in antioxidant assays .

Methodological Notes

  • Synthesis reproducibility : Ensure anhydrous conditions during rhodanine acylation to prevent hydrolysis .
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to calibrate activity thresholds .

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